![molecular formula C8H7N3S B1586722 4-Phenyl-1,2,3-thiadiazol-5-amine CAS No. 78301-72-1](/img/structure/B1586722.png)
4-Phenyl-1,2,3-thiadiazol-5-amine
Overview
Description
4-Phenyl-1,2,3-thiadiazol-5-amine is a heterocyclic aromatic organic compound characterized by the presence of a phenyl group attached to a thiadiazole ring
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which include 4-phenyl-1,2,3-thiadiazol-5-amine, have been found to inhibit the focal adhesion kinase (fak) by targeting the atp-binding pocket .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The essential features of this compound, which contribute to its activity, include an electron-donor group, a hydrophobic aryl ring, a distal hydrophobic site, and a hydrogen bonding domain . It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Biochemical Pathways
This compound affects various biochemical pathways. The compound’s interaction with its targets leads to changes in these pathways and their downstream effects. For instance, 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .
Pharmacokinetics
It’s known that the incorporation of an aromatic substituent at the 2nd position of the 1,3,4-thiadiazole ring imparts lipophilicity, a critical attribute facilitating passage through biological membranes to reach the target site .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, one of the synthesized derivatives of 1,3,4-thiadiazol-2-amine demonstrated good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazol-5-amine typically involves the cyclization of phenylhydrazinecarbothioamide with appropriate reagents under controlled conditions. One common method involves the reaction of phenylhydrazinecarbothioamide with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1,2,3-thiadiazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium nitrite and hydrochloric acid.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted thiadiazoles.
Scientific Research Applications
4-Phenyl-1,2,3-thiadiazol-5-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Phenyl-1,2,4-thiadiazol-5-amine
1,3,4-Thiadiazol-2-amine
5-(4-Isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine
Properties
IUPAC Name |
4-phenylthiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHYLVGCMWSAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372631 | |
Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78301-72-1 | |
Record name | 4-Phenyl-1,2,3-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Phenyl-[1,2,3]thiadiazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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